molecular formula C9H11ClO B015201 1-(2-Chloroethyl)-4-methoxybenzene CAS No. 18217-00-0

1-(2-Chloroethyl)-4-methoxybenzene

Cat. No. B015201
CAS RN: 18217-00-0
M. Wt: 170.63 g/mol
InChI Key: PMIAMRAWHYEPNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds closely related to 1-(2-Chloroethyl)-4-methoxybenzene, such as the electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene) and the reduction of 1-(2-Chloroethyl)-2-nitrobenzene, highlights innovative approaches to synthesizing complex organic compounds through electrochemical methods. These studies reveal the potential for creating derivatives of 1-(2-Chloroethyl)-4-methoxybenzene through controlled reactions that involve the cleavage and formation of chemical bonds under specific conditions (McGuire & Peters, 2016), (Du & Peters, 2010).

Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)-4-methoxybenzene and related compounds has been a subject of study to understand their physical and chemical behavior. Research on similar methoxybenzene derivatives provides insights into their structural characteristics, such as planarity, bond angles, and the impact of substituents on their overall geometry. These structural attributes play a crucial role in determining the reactivity and properties of these compounds (Yamamoto et al., 1987).

Chemical Reactions and Properties

The chemical behavior of 1-(2-Chloroethyl)-4-methoxybenzene, including its reactions and properties, has been explored through studies on related methoxychlor compounds. These investigations shed light on the electrochemical reactions that such compounds undergo, including the reduction processes and the formation of dechlorinated products. Understanding these reactions is vital for applications in environmental remediation and the synthesis of value-added chemicals (McGuire et al., 2016).

Physical Properties Analysis

The physical properties of methoxybenzene derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on compounds like 1,2-dimethoxybenzene provides valuable information on the impact of methoxy groups on the physical characteristics of benzene derivatives. These properties are influenced by the molecular structure, highlighting the relationship between structure and physical behavior (Gerzain et al., 1996).

Chemical Properties Analysis

The chemical properties of 1-(2-Chloroethyl)-4-methoxybenzene, including reactivity, stability, and interaction with other molecules, are critical for its usage in chemical syntheses and industrial processes. Studies on similar compounds, such as the electrochemical reduction of methyl triclosan, provide insights into the reactivity patterns and potential applications of these chemicals in environmental science and synthetic chemistry (Peverly et al., 2014).

Scientific Research Applications

  • Biomass Proxy and Hydrothermal Alteration : Methoxyphenols, such as 1-(2-Chloroethyl)-4-methoxybenzene, can act as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces specific compounds, indicating demethylation processes (Vane & Abbott, 1999).

  • Catalytic Reduction and Environmentally Friendly Products : The catalytic reduction of compounds like methoxychlor can produce a range of environmentally friendly products, including 4,4′-(2-chloroethene-1,1-diyl)bis(methoxybenzene) (McGuire, Hansen, Karty, & Peters, 2016).

  • Crystal Structure Analysis : Studies on the crystal structures of methoxybenzene derivatives, including 1-(2-Chloroethyl)-4-methoxybenzene, reveal insights into their molecular configurations and interactions (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

  • Electrochemical Reduction in Organic Chemistry : The electrochemical reduction of related compounds in specific solvents leads to the formation of various methoxybenzene derivatives, contributing to the field of organic synthesis and green chemistry (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).

  • Solution and Solid-State Structures in Organometallic Chemistry : Research on the molecular structure of 1-lithio-2-methoxybenzene in both solid state and solution provides valuable information for organometallic chemistry (Harder, Boersma, Brandsma, Mier, & Kanters, 1988; Harder, Boersma, Brandsma, Mier, & Kanters, 1989).

  • Environmental Analysis and Decomposition Dynamics : Studies on the assay methods and decomposition dynamics of methoxybenzene derivatives in biological materials, such as liver tissue, help understand their stability and behavior in the environment (Chernova, Shormanov, Elizarova, & Tsatsua, 2022).

  • Regioselective Electrochemical Reactions : The electrochemical thiocyanation of methoxybenzene under specific conditions results in high regio- and isomeric-selectivity, contributing to the field of electrochemical synthesis (Gitkis & Becker, 2006).

  • Hydrogen Bonding and Thermodynamic Properties : Research on methoxyphenols and dimethoxybenzenes, including their intermolecular and intramolecular hydrogen bonds, provides insights into their thermodynamic properties and structures (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and any other hazards associated with it. It also includes appropriate safety precautions when handling the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound, you may want to consult a database like PubChem, ChemSpider, or a scientific literature database. If you have access to a university library, you can also use their resources. Always make sure to cite your sources when presenting this information. If you need help with a different compound or more specific information, feel free to ask!


properties

IUPAC Name

1-(2-chloroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIAMRAWHYEPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171259
Record name 4-(2-Chloroethyl)phenyl methyl ether
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URL https://comptox.epa.gov/dashboard/DTXSID50171259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-4-methoxybenzene

CAS RN

18217-00-0
Record name 1-(2-Chloroethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18217-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)phenyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloroethyl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)phenyl methyl ether
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Synthesis routes and methods I

Procedure details

4-methoxy-phenethyl alcohol (15.2 g, 10 mmol) were dissolved in 200 ml of dichloromethane and at 0° C., 7.35 ml of thionyl chloride were added. The reaction mixture was allowed to warm to room temperature over 1/2 hour. After stirring for 20 hours, the mixture was added to brine and extracted with dichloromethane. The dichloromethane was evaporated to obtain an oil which was chromatographed on silica gel using a mixture of 30% ethyl acetate/hexane as the eluent to obtain 8.8 g (51%) of the title product.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

11 g (0.11 mole) of phosgene were added to 4.4 g (0.02 mole) of tri-n-butylphosphine oxide during the course of 15 minutes at a temperature of 80° C. The temperature was then held at 90°-100° C. while 108 g (1.09 moles) of phosgene and 152 g (1.00 mole) of 2-(4-methoxyphenyl)ethanol were added over 1 hour. To complete the reaction, the mixture was kept at this temperature for another hour.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Ahubelem, M Altarawneh, BZ Dlugogorski - Tetrahedron Letters, 2014 - Elsevier
Unimolecular decomposition kinetics of selected ethyl halides, phenethyl halides and methoxyphenethyl halides have been investigated using high level computational chemistry …
FS Guziec Jr, D Wei - The Journal of Organic Chemistry, 1992 - ACS Publications
Treatment of p-toluenesulfonamides of primary amines with 2 equiv of chloroamine at room temperature in the presence of base leads to reductive deamination. If excess chloroamine is …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
S Andjouh, C Bressy, Y Blache - RSC advances, 2016 - pubs.rsc.org
Four new functional acryloyl-triazole monomers derived from bromotyramine were successfully synthesized. These monomers were prepared in an efficient way from organic azides …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
The matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that play a key role in both physiological and pathological tissue degradation. In our preceding …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk
S Andjouh, Y Blache - Biofouling, 2016 - Taylor & Francis
Rapid and efficient synthesis of 23 analogues inspired by bromotyramine derivatives, marine natural products, by means of CuSO 4 -catalysed [3+2] alkyne–azide cycloaddition is …
MC Haibach, BM Stoltz, RH Grubbs - 2016 - stoltz2.caltech.edu
Milstein’s complex (PNN) RuHCl (CO) catalyzes the efficient reduction of aryl and alkyl halides under relatively mild conditions, using isopropanol and a base. Sterically hindered …
Number of citations: 3 stoltz2.caltech.edu
D Wei - 1992 - search.proquest.com
Approaches to develop economical synthetic methods for the preparation of commercially valued terpene natural products from readily available starting material were investigated.(+) …
J Li, J Li, X Ji, R He, Y Liu, Z Chen, Y Huang… - Organic …, 2021 - ACS Publications
Herein we have developed a reversible hydrogen–deuterium exchange reaction of nonactivated olefins. By using EtOCS 2 K as a mediator, the H/D exchange reaction was realized …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
AA Trabanco, G Duvey, JM Cid, GJ Macdonald… - …, 2011 - pubs.rsc.org
A series of N-propyl-5-substituted isoquinolones was identified as positive allosteric modulators (PAM) of metabotropic glutamate receptor 2 (mGluR2) via high-throughput screening (…
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
J Tian, L Vandermosten, S Peigneur, L Moreels… - Bioorganic & Medicinal …, 2017 - Elsevier
Astemizole is a H 1 -antagonist endowed with antimalarial activity, but has hERG liabilities. Systematic structural modifications of astemizole led to the discovery of analogues that …

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